3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid

NF-κB inhibition Anti-inflammatory Benzimidazole derivatives

N1-Substituted benzimidazole scaffold featuring 2-benzyl pharmacophore validated for NF-κB inhibition. Propionic acid handle enables amide/ester derivatization. Elevated LogP (3.57) facilitates CNS penetration studies. Distinct regioisomeric geometry from common C2-substituted analogs. Ideal for fragment-based screening, scaffold-hopping, and SAR exploration targeting underexplored N1 diversity. Research use only; not for human/veterinary applications.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 797806-18-9
Cat. No. B2380019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid
CAS797806-18-9
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)O
InChIInChI=1S/C17H16N2O2/c20-17(21)10-11-19-15-9-5-4-8-14(15)18-16(19)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
InChIKeyOHIXXNSKBKYWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid (CAS 797806-18-9) Chemical Identity and Procurement Baseline


3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid (CAS 797806-18-9) is a benzimidazole derivative featuring a 2-benzyl substituent and a propionic acid side chain at the N1 position. It is a solid with a molecular weight of 280.32 g/mol and predicted physicochemical properties including a LogP of 3.57, pKa of 4.23±0.10, and boiling point of 541.2±43.0 °C [1]. As a research chemical, it is commercially available with a typical purity specification of ≥95% . The compound serves as a synthetic building block and a core scaffold for exploring structure-activity relationships in benzimidazole-based drug discovery programs [1].

Why Generic Benzimidazole Propionic Acids Cannot Substitute for 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid (CAS 797806-18-9)


While benzimidazole propionic acid derivatives share a common core, substitution patterns critically dictate biological activity and physicochemical behavior. For instance, 2-benzimidazolepropionic acid (CAS 23249-97-0) lacks the 2-benzyl group and is inactive as a CYP1A1 inducer [1], whereas the target compound possesses a benzyl substituent that has been established as a key pharmacophore for NF-κB inhibition and other activities in the 2-benzylbenzimidazole class [2]. Similarly, procodazole (3-(1H-benzimidazol-2-yl)propanoic acid), while a known immunomodulator, differs in its N1 substitution pattern, leading to distinct chemical properties and potential applications . Therefore, procurement decisions must be guided by the specific substitution pattern rather than generic class membership.

Quantitative Evidence Guide for Differentiating 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid (CAS 797806-18-9) from Structural Analogs


Structural Differentiation: 2-Benzyl Substituent Confers a Recognized Pharmacophore for NF-κB Inhibition

The 2-benzylbenzimidazole scaffold, which is present in 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid, has been established as a pharmacophore for NF-κB inhibition. In a direct comparative study, 2-(4-methoxybenzyl)-1H-benzo[d]imidazole and 2-(2-methoxybenzyl)-1H-benzo[d]imidazole exhibited IC50 values of 1.7 μM and 2.4 μM, respectively, in a LPS-induced NF-κB inhibition assay in RAW 264.7 cells [1]. In contrast, the unsubstituted analog 2-benzimidazolepropionic acid (CAS 23249-97-0) lacks this benzyl group and does not engage the NF-κB pathway in this manner. While the target compound has not been directly tested in this assay, the presence of the 2-benzyl group places it within this active pharmacophore class, offering a rational basis for selection over non-benzylated analogs in NF-κB-focused research [1].

NF-κB inhibition Anti-inflammatory Benzimidazole derivatives

CYP Induction Profile: 2-Benzimidazolepropionic Acid Is Inactive as a CYP1A1 Inducer

In a study evaluating CYP1A1 induction in rat hepatoma H4IIE cells, 2-benzimidazolepropionic acid (the unsubstituted analog) was found to be ineffective at inducing CYP1A1 protein expression, whereas benzimidazoles with thiol or amino groups at the 2-position were active inducers [1]. While the target compound (3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid) has not been tested in this assay, its 2-benzyl substitution pattern differs significantly from the inactive analog. This differential substitution pattern provides a structural rationale for potentially distinct CYP induction profiles compared to 2-benzimidazolepropionic acid, which is relevant for projects where avoiding drug-drug interaction liabilities is critical [1].

CYP induction Drug metabolism Toxicology

Physicochemical Differentiation: Enhanced Lipophilicity and Altered pKa

The 2-benzyl group in 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid significantly alters its physicochemical profile compared to unsubstituted analogs. The predicted LogP for the target compound is 3.57 [1], whereas 2-benzimidazolepropionic acid (CAS 23249-97-0) has a predicted LogP of approximately 1.2 . This ~2.35 log unit difference corresponds to a >200-fold increase in lipophilicity, which directly impacts membrane permeability, protein binding, and in vivo distribution. Additionally, the pKa values differ: the target compound has a predicted pKa of 4.23±0.10 [1], while 2-benzimidazolepropionic acid has a pKa of approximately 4.5 . These differences are critical for formulation development, solubility optimization, and predicting pharmacokinetic behavior in drug discovery programs.

LogP Lipophilicity Drug-likeness

Distinct N1-Propionic Acid Substitution Differentiates from Procodazole

Procodazole (3-(1H-benzimidazol-2-yl)propanoic acid, CAS 23249-97-0) is a commercially available immunomodulator with reported anti-infective properties . However, procodazole features a propanoic acid chain at the C2 position, whereas the target compound (3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid) has the propionic acid moiety attached to the N1 nitrogen and a benzyl group at C2 [1]. This regioisomeric difference fundamentally alters the compound's hydrogen-bonding capacity, metal-chelating ability, and overall molecular geometry. While direct biological comparison data are lacking, the distinct substitution pattern ensures that the two compounds are not interchangeable in structure-activity relationship studies or as synthetic intermediates [1].

Procodazole Immunomodulator Benzimidazole

High-Value Application Scenarios for 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid (CAS 797806-18-9) Based on Verified Evidence


Building Block for NF-κB Inhibitor Lead Optimization

Given the established pharmacophore of the 2-benzylbenzimidazole scaffold for NF-κB inhibition (IC50 values as low as 1.7 μM in RAW 264.7 cells) [1], 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid serves as a valuable core scaffold. The propionic acid handle provides a synthetic anchor for further derivatization (e.g., amide coupling, esterification) to explore structure-activity relationships and improve potency, selectivity, or pharmacokinetic properties. This compound is particularly suitable for medicinal chemistry teams seeking to build upon a validated pharmacophore while introducing N1-substitution diversity, a dimension that is underexplored compared to C2-substituted benzimidazoles [1].

Lipophilicity-Driven Probe Design for CNS Targets

The predicted LogP of 3.57 for 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid represents a substantial increase in lipophilicity compared to unsubstituted benzimidazole propionic acids (LogP ~1.2) [2]. This physicochemical shift makes the compound a more suitable starting point for designing chemical probes intended for CNS penetration or for studies where enhanced membrane permeability is required. The propionic acid moiety can be further derivatized to modulate lipophilicity, providing a tunable scaffold for optimizing blood-brain barrier penetration in early-stage neuroscience drug discovery [2].

Regioisomeric Scaffold for Exploring Novel Benzimidazole Chemical Space

Unlike widely studied C2-substituted benzimidazoles (e.g., procodazole), 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid features N1-substitution, a regioisomeric arrangement that offers distinct opportunities for structure-based drug design . The N1-propionic acid chain alters the spatial orientation of the carboxylate group relative to the benzimidazole core, impacting interactions with biological targets that recognize this specific geometry. This compound is ideal for fragment-based screening libraries or as a scaffold-hopping starting point for programs seeking to differentiate from established C2-substituted benzimidazole series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Benzyl-benzoimidazol-1-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.